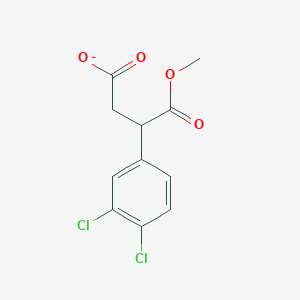

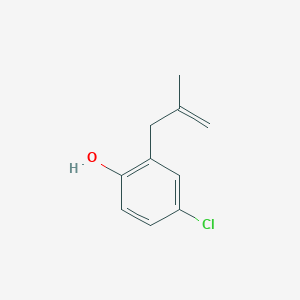

3-(3,4-Dichlorophenyl)-4-methoxy-4-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

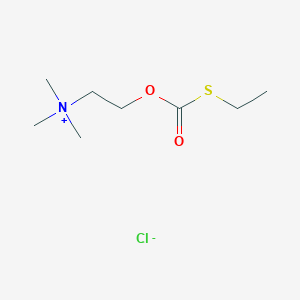

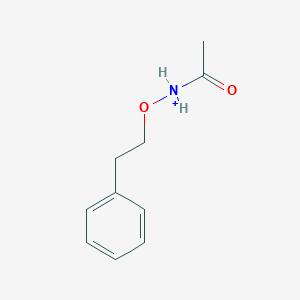

3-(3,4-ジクロロフェニル)-4-メトキシ-4-オキソブチレート: は、ジクロロフェニル基、メトキシ基、およびブチレートエステルを特徴とする有機化合物です。

合成方法

合成経路と反応条件: 3-(3,4-ジクロロフェニル)-4-メトキシ-4-オキソブチレートの合成は、一般的に、適切な触媒の存在下で、3,4-ジクロロフェニル酢酸をメタノールでエステル化する反応を含みます。反応は、酸をエステルに完全に変換することを確実にするために、還流条件下で行われます。その後、反応混合物を冷却し、生成物を濾過によって単離し、再結晶によって精製します。

工業生産方法: 工業的な設定では、3-(3,4-ジクロロフェニル)-4-メトキシ-4-オキソブチレートの製造は、反応条件を最適化し、収率を高めるために、連続フロー反応器の使用を含める場合があります。自動化システムの使用により、温度、圧力、反応時間などを精密に制御することができ、製品品質の一貫性を確保します。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-4-methoxy-4-oxobutanoate typically involves the esterification of 3,4-dichlorophenylacetic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

化学反応の分析

反応の種類:

酸化: この化合物は酸化反応を受け、一般的に過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用します。

還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。

置換: ジクロロフェニル基は求核置換反応を受け、塩素原子がアミンまたはチオールなどの他の求核剤に置換されます。

一般的な試薬と条件:

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 水酸化ナトリウムなどの塩基の存在下のアミンなどの求核剤。

主な生成物:

酸化: カルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: 置換されたフェニル誘導体の生成。

科学研究への応用

化学: 3-(3,4-ジクロロフェニル)-4-メトキシ-4-オキソブチレートは、さまざまな有機化合物の合成における中間体として使用されます。これは、医薬品や農薬で使用されるより複雑な分子の調製のためのビルディングブロックとして役立ちます。

生物学: 生物学研究では、この化合物は酵素阻害剤としての可能性について研究されています。これは、酵素活性を調査し、潜在的な薬物候補をスクリーニングするためにアッセイで使用されます。

医学: この化合物は、特に新しい治療薬の開発において、医化学的応用が期待されています。その構造上の特徴により、特定の生物学的経路を標的とする薬物の設計の候補となります。

産業: 産業部門では、3-(3,4-ジクロロフェニル)-4-メトキシ-4-オキソブチレートは、特殊化学品の製造に使用されています。また、特定の特性を持つポリマーや樹脂の製造にも使用されています。

科学的研究の応用

Chemistry: 3-(3,4-Dichlorophenyl)-4-methoxy-4-oxobutanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It is used in assays to investigate enzyme activity and to screen for potential drug candidates.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is also employed in the manufacture of polymers and resins with specific properties.

作用機序

3-(3,4-ジクロロフェニル)-4-メトキシ-4-オキソブチレートの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、酵素の活性部位に結合し、その活性を阻害し、その結果、酵素が関与する生化学的経路に影響を与えます。この阻害は、標的となる酵素に応じて、さまざまな生物学的効果をもたらす可能性があります。

類似の化合物との比較

類似の化合物:

- 3,4-ジクロロフェニル酢酸

- 3-(3,4-ジクロロフェニル)-1,1-ジメチル尿素

- 3,4-ジクロロメチルフェニデート

比較: 3-(3,4-ジクロロフェニル)-4-メトキシ-4-オキソブチレートは、メトキシ基とブチレートエステルの両方が存在することで独特であり、異なる化学的および物理的特性を与えています。3,4-ジクロロフェニル酢酸と比較して、有機溶媒への溶解性が向上しています。3-(3,4-ジクロロフェニル)-1,1-ジメチル尿素とは異なり、尿素官能基を持たないため、反応性と生物学的活性が異なります。3,4-ジクロロメチルフェニデートと比較して、ピペリジン環がないため、薬理作用が異なります。

類似化合物との比較

- 3,4-Dichlorophenylacetic acid

- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea

- 3,4-Dichloromethylphenidate

Comparison: 3-(3,4-Dichlorophenyl)-4-methoxy-4-oxobutanoate is unique due to the presence of both a methoxy group and a butanoate ester, which confer distinct chemical and physical properties. Compared to 3,4-Dichlorophenylacetic acid, it has enhanced solubility in organic solvents. Unlike 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, it does not possess urea functionality, which affects its reactivity and biological activity. Compared to 3,4-Dichloromethylphenidate, it lacks the piperidine ring, resulting in different pharmacological properties.

特性

CAS番号 |

273935-68-5 |

|---|---|

分子式 |

C11H9Cl2O4- |

分子量 |

276.09 g/mol |

IUPAC名 |

3-(3,4-dichlorophenyl)-4-methoxy-4-oxobutanoate |

InChI |

InChI=1S/C11H10Cl2O4/c1-17-11(16)7(5-10(14)15)6-2-3-8(12)9(13)4-6/h2-4,7H,5H2,1H3,(H,14,15)/p-1 |

InChIキー |

HOEWNGYPIYAXMJ-UHFFFAOYSA-M |

正規SMILES |

COC(=O)C(CC(=O)[O-])C1=CC(=C(C=C1)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12573590.png)

![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)

![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)

![5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide](/img/structure/B12573618.png)

![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)

![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)